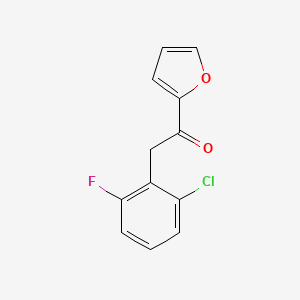

2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Description

Historical Context and Discovery

The development of this compound must be understood within the broader historical framework of furan chemistry, which has evolved significantly since the late 18th century. The foundation for this compound's eventual synthesis was laid by Carl Wilhelm Scheele in 1780, who first described 2-furoic acid, marking the beginning of systematic furan derivative research. This pioneering work was followed by Johann Wolfgang Döbereiner's report of furfural in 1831, which was subsequently characterized by John Stenhouse nine years later. The preparation of furan itself was achieved by Heinrich Limpricht in 1870, though he initially termed it "tetraphenol," reflecting the early understanding of aromatic heterocyclic systems.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 1184838-84-3, represents a more recent development in furan chemistry. The systematic naming and registration of this compound reflects the advancement of heterocyclic synthesis techniques that emerged in the late 20th and early 21st centuries, when chemists developed sophisticated methods for introducing multiple halogen substituents and creating complex aromatic-heterocyclic hybrid structures. The compound's discovery and characterization likely occurred during the period of intensive research into halogenated furan derivatives, which gained prominence due to their potential applications in pharmaceutical chemistry and materials science.

The molecular identification data for this compound demonstrates the precision of modern analytical chemistry techniques that have evolved since the early days of furan research. The assignment of the MDL number MFCD07775950 and the detailed structural characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry represent significant advances from the rudimentary analytical methods available to early furan chemists. This level of analytical sophistication has enabled researchers to definitively characterize complex molecules like this compound and understand their precise structural features.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigm of how classical heterocyclic systems can be modified to achieve specific chemical behaviors. Furan, as the core heterocyclic component of this molecule, belongs to the family of five-membered aromatic rings that exhibit unique electronic properties due to the presence of the oxygen heteroatom. The resonance energy of furan, approximately 67 kilojoules per mole, is significantly lower than that of benzene at 152 kilojoules per mole, making furan derivatives particularly reactive toward various chemical transformations. This reduced aromaticity, compared to other heterocycles such as pyrrole and thiophene, positions furan as one of the most synthetically flexible aromatic heterocycles available to organic chemists.

The incorporation of the 2-chloro-6-fluorophenyl substituent in this compound demonstrates the strategic use of halogen atoms to modulate electronic properties and reaction pathways. The presence of both chlorine and fluorine atoms on the phenyl ring creates a complex electronic environment that influences the overall reactivity of the molecule. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system, while chlorine provides additional steric bulk and different electronic effects. This combination of halogen substituents enables fine-tuning of the molecule's chemical behavior, making it particularly valuable for applications requiring precise control over electronic properties.

Recent synthetic approaches to furan derivatives have demonstrated the versatility of compounds like this compound in complex organic transformations. Modern methods for furan synthesis, including formal cycloaddition reactions and metal-free approaches, have shown that such molecules can serve as valuable intermediates in the preparation of more complex heterocyclic systems. The ability of furan to function as both an electron-rich diene in Diels-Alder reactions and as a nucleophilic aromatic system makes compounds containing this heterocycle particularly useful for synthetic chemists. The ethanone linker in this specific compound provides additional synthetic flexibility, allowing for further functionalization through carbonyl chemistry.

The compound's structural features align with current trends in heterocyclic chemistry research, where scientists increasingly focus on creating molecules that combine multiple functional elements to achieve enhanced properties. The furan ring system provides aromatic character while maintaining synthetic accessibility, and the halogenated phenyl substituent introduces electronic modifications that can be exploited for specific applications. This design philosophy reflects the modern understanding of structure-activity relationships in heterocyclic chemistry, where systematic modification of classical ring systems leads to compounds with tailored properties for specific applications. The continued development of such compounds represents an important direction in contemporary organic chemistry, bridging fundamental heterocyclic science with practical synthetic applications.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-(furan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2/c13-9-3-1-4-10(14)8(9)7-11(15)12-5-2-6-16-12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGSDSSHADEPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)C2=CC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzene and furan-2-carbaldehyde.

Grignard Reaction: The 2-chloro-6-fluorobenzene is first converted into a Grignard reagent by reacting with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then reacted with furan-2-carbaldehyde to form the corresponding alcohol.

Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial properties. Below is a summary of key findings regarding its biological effects:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents appears to enhance its bioactivity, making it a compound of interest for further research in antimicrobial drug development.

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects.

Anticancer Research

Initial studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, structural modifications have been shown to affect the activity against cancer cell lines, indicating potential pathways for drug development targeting specific cancers.

Antiviral Potential

Research into the antiviral properties of furan-based compounds indicates that similar structures may inhibit viral proteases, suggesting that 2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one could be explored for its antiviral applications.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed promising results against various pathogens. The findings suggest that the compound's structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways critical for microbial survival.

Study 2: Synthesis of Anticancer Agents

In a recent investigation, researchers synthesized a series of derivatives based on this compound to evaluate their effectiveness against different cancer cell lines. The study highlighted one derivative with an IC50 value of 12 μM against the A549 lung cancer cell line, emphasizing the importance of structural optimization in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Groups

1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one (CAS 1038300-47-8)

- Molecular Formula : C₁₁H₁₀ClFO

- Molecular Weight : 212.65 g/mol

- Key Differences: Replaces the furan ring with a cyclopropyl group, introducing ring strain and altering steric bulk.

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one (CAS 1354941-06-2)

- Molecular Formula : C₁₆H₁₁ClFO

- Molecular Weight : 273.71 g/mol

- Key Differences : Features an α,β-unsaturated ketone system, enhancing conjugation and electrophilicity. The 2-methylphenyl group increases lipophilicity, which may improve membrane permeability compared to the furan-based target compound .

Derivatives with Functional Group Variations

2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride (CAS 870717-94-5)

- Molecular Formula : C₈H₁₀Cl₂FN

- Molecular Weight : 210.08 g/mol

- Key Differences : Substitutes the ketone with an amine group, increasing basicity and enabling salt formation. This derivative is more polar, enhancing solubility in aqueous media but reducing lipid solubility .

2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol (CAS 1181655-84-4)

- Molecular Formula: C₁₅H₁₅ClFNO

- Molecular Weight : 279.74 g/mol

- Key Differences : Incorporates a hydroxyl and benzylamine group, enabling hydrogen bonding (as discussed in ). This increases crystallinity and may influence biological activity through receptor interactions .

Complex Derivatives with Heterocyclic Substituents

2-(Phenylphosphoryl)-1-(furan-2-yl)ethan-1-one ()

- Molecular Formula : C₁₂H₁₁O₃P

- Molecular Weight : 234.18 g/mol

- Key Differences : The phosphoryl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions. Synthesized with a 46% yield, this compound may serve as a ligand in coordination chemistry .

1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one (CAS 13995-71-6)

- Molecular Formula : C₁₁H₁₀N₂O₂S

- Molecular Weight : 234.28 g/mol

- Key Differences : Contains a dihydropyrimidine-sulfanylidene system, enabling tautomerism and diverse reactivity. This structure is more complex and may exhibit unique pharmacological properties .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one, also known by its CAS number 1184838-84-3, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H8ClFO2

- Molecular Weight : 238.64 g/mol

- Structure : The compound features a chloro-fluoro substituted phenyl ring and a furan ring connected via an ethanone bridge, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial properties. Below is a summary of key findings regarding its biological effects:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of halogen substituents appears to enhance its bioactivity, making it a compound of interest for further research in antimicrobial drug development.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors involved in microbial growth and survival pathways .

Case Studies and Research Findings

- Antimicrobial Studies : In vitro evaluations have shown that the compound effectively inhibits the growth of various pathogenic microorganisms, with MIC values indicating strong potency against both bacterial and fungal strains .

- Cytotoxicity Assessments : Research has also explored the cytotoxic effects of this compound on cancer cell lines, suggesting potential applications in oncology. A study reported that modifications to the structure could enhance selective cytotoxicity towards cancer cells while minimizing effects on normal cells .

- Synthesis and Derivatives : The synthesis of this compound typically involves a Grignard reaction followed by oxidation processes . Structural modifications have been explored to improve efficacy and reduce toxicity, leading to a variety of derivatives with promising biological activities.

Q & A

Q. What spectroscopic techniques are most effective for characterizing 2-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)ethan-1-one, and how should data be interpreted?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl/C-F vibrations (700-800 cm⁻¹). Use solutions in non-polar solvents (e.g., CCl₄) to minimize intermolecular interactions .

- NMR :

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₂H₉ClFO₂ (calculated: 248.03). Fragmentation patterns confirm loss of Cl/F or furan ring cleavage .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Signals | Assignments |

|---|---|---|

| IR | ~1700 cm⁻¹ | C=O stretch |

| ¹H NMR | δ 6.3–7.5 ppm | Furan protons |

| ¹³C NMR | ~190 ppm | Ketone carbon |

Q. What synthetic routes are reported for preparing this compound?

Methodological Answer:

- Friedel-Crafts Acylation : React furan with 2-chloro-6-fluorophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) .

- Cross-Coupling : Use Suzuki-Miyaura coupling between a halogenated furan precursor and a boronic acid-substituted aryl ketone. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

- Safety Note : Handle aryl halides and acyl chlorides in a fume hood with PPE (gloves, goggles) due to toxicity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use closed systems for volatile intermediates .

- Ventilation : Conduct reactions in fume hoods; avoid inhalation of vapors (CLP classification: Acute Toxicity Category 4) .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Optimize crystal growth via vapor diffusion (e.g., chloroform/hexane) .

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement. Validate geometry with checkCIF (e.g., R-factor < 5%) .

- Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and confirm bond lengths/angles (e.g., C=O bond ~1.22 Å) .

Q. Table 2: Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.2, 8.5, 12.3 |

| R-factor (%) | 3.8 |

Q. How do hydrogen-bonding patterns influence crystal packing?

Methodological Answer:

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., C(6) chains from C=O⋯H-C interactions). Software like Mercury aids in pattern identification .

- Intermolecular Forces : Weak C-H⋯O/F interactions stabilize the lattice. Compare with analogues (e.g., thienyl vs. furyl derivatives) to assess packing efficiency .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) for acylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve electrophilic substitution rates.

- Scale-Up Challenges : Mitigate exotherms via dropwise reagent addition and inline IR monitoring .

Q. How can computational methods predict pharmacological interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to adenosine A₂A receptors (common target for fluorophenyl derivatives). Validate with MD simulations .

- SAR Analysis : Modify substituents (e.g., Cl vs. F position) and calculate binding affinities (ΔG) to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.